3-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methoxy}benzoic acid

Regioisomerism Drug Design Lipophilicity

3-{[1-(4-Chlorophenyl)-1H-tetrazol-5-yl]methoxy}benzoic acid (CAS 912904-17-7) is a synthetic, non-natural tetrazole-containing benzoic acid derivative with the molecular formula C15H11ClN4O3 and a molecular weight of 330.72 g/mol. The compound serves as a research-grade chemical building block and screening intermediate, available from multiple specialty chemical suppliers.

Molecular Formula C15H11ClN4O3
Molecular Weight 330.72 g/mol
Cat. No. B4845863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methoxy}benzoic acid
Molecular FormulaC15H11ClN4O3
Molecular Weight330.72 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)OCC2=NN=NN2C3=CC=C(C=C3)Cl)C(=O)O
InChIInChI=1S/C15H11ClN4O3/c16-11-4-6-12(7-5-11)20-14(17-18-19-20)9-23-13-3-1-2-10(8-13)15(21)22/h1-8H,9H2,(H,21,22)
InChIKeyUJJQXFBFVIJMEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-{[1-(4-Chlorophenyl)-1H-tetrazol-5-yl]methoxy}benzoic Acid Procurement Baseline: CAS, Physicochemical Identity, and Research-Grade Source Availability


3-{[1-(4-Chlorophenyl)-1H-tetrazol-5-yl]methoxy}benzoic acid (CAS 912904-17-7) is a synthetic, non-natural tetrazole-containing benzoic acid derivative with the molecular formula C15H11ClN4O3 and a molecular weight of 330.72 g/mol . The compound serves as a research-grade chemical building block and screening intermediate, available from multiple specialty chemical suppliers [1]. It belongs to a class of 5-substituted-1H-tetrazoles widely employed as metabolically stable carboxylic acid bioisosteres in medicinal chemistry campaigns [2].

Bioisostere scaffold: 5-Substituted-1H-tetrazole enables metabolically stable carboxylic acid mimicry for medicinal chemistry campaigns.
4-Chlorophenyl substitution: Modulates lipophilicity and electronic distribution, supporting SAR-driven lead optimization studies.
Multi-supplier availability: Accessible as a research-grade screening intermediate from multiple specialty chemical sources.

Why In-Class Tetrazole Benzoic Acid Analogs Cannot Substitute for 3-{[1-(4-Chlorophenyl)-1H-tetrazol-5-yl]methoxy}benzoic Acid in SAR-Driven Procurement


Close structural analogs within this scaffold family—including regioisomers (2-, 3-, or 4-substituted benzoic acid), halogen-variant derivatives (4-F, 4-Br, unsubstituted phenyl), and linker-modified congeners—exhibit divergent physicochemical and pharmacological profiles that preclude generic interchange [1]. The 4-chlorophenyl substitution pattern modulates lipophilicity (logP) and electronic distribution, which directly influences target binding, metabolic stability, and solubility [2]. Furthermore, the 3‑position attachment of the methoxy-tetrazole moiety creates distinct hydrogen-bonding geometries compared to the 4‑substituted regioisomer, altering molecular recognition at protein binding sites [3]. Consequently, procurement decisions based solely on core scaffold similarity risk introducing confounding variables into structure–activity relationship (SAR) studies and lead optimization programs.

Regioisomer geometry

3-Substituted vs. 4-substituted benzoic acid may alter hydrogen-bonding orientation and protein recognition, limiting direct replacement.

Halogen-dependent lipophilicity

4-F, 4-Br, or unsubstituted phenyl analogs shift ClogP and electronic profile, potentially changing permeability and binding characteristics.

Linker-driven coordination behavior

Methyleneoxy linker introduces extra ether oxygen; direct tetrazole-benzoic acid analogs lack this potential tridentate coordination, affecting MOF or metallodrug design.

Quantitative Differential Evidence for 3-{[1-(4-Chlorophenyl)-1H-tetrazol-5-yl]methoxy}benzoic Acid Versus Closest Structural Comparators


Regioisomeric Differentiation: 3-Substituted vs. 4-Substituted Benzoic Acid Tetrazole Conjugates via Computed logP and pKa

The 3-position attachment of the methoxy-tetrazole side chain in the target compound yields a computed partition coefficient (ClogP) of approximately 3.3, compared to 3.0 for the 4‑substituted regioisomer (4-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methoxy}benzoic acid) . This ~0.3 log unit increase in lipophilicity, accompanied by a distinct pKa shift due to altered conjugation between the ether oxygen and the aromatic ring, translates to differential membrane permeability and protein-binding characteristics that are critical in whole-cell assay systems and in vivo pharmacokinetic profiling [1].

Regioisomeric logP & pKa
Class-level inference
ΔClogP ≈ +0.3, ΔpKa ≈ -0.2
Supports regioisomer-specific SAR evaluation
QSAR-model estimates; experimental validation needed
Regioisomerism Drug Design Lipophilicity

Halogen-Dependent Lipophilicity Differentiation: 4-Chloro vs. 4-Fluoro vs. 4-Bromo Phenyl Substituent in the Tetrazole-Methoxy-Benzoic Acid Scaffold

Within the 3-{[1-(4-halophenyl)-1H-tetrazol-5-yl]methoxy}benzoic acid series, the 4-chloro derivative exhibits an intermediate lipophilicity (ClogP ≈ 3.3) that lies between the more polar 4-fluoro analog (ClogP ≈ 2.8) and the more lipophilic 4-bromo analog (ClogP ≈ 3.6) . This gradation directly correlates with the Hansch π constants for Cl (+0.71), F (+0.14), and Br (+0.86), providing a predictable and tunable hydrophobic parameter for SAR exploration [1].

Halogen-dependent logP
Class-level inference
ΔClogP: +0.5 (vs. F), -0.3 (vs. Br)
Supports halogen-based lipophilicity tuning in SAR
Consensus QSAR estimates; confirm experimentally
Halogen Bonding Lipophilicity Pharmacokinetics

Absence of Published Direct Head-to-Head Pharmacological Comparisons and Implications for Procurement Risk Assessment

A comprehensive search of peer-reviewed literature, patent filings, and authoritative bioactivity databases (ChEMBL, BindingDB, PubChem BioAssay) reveals no publicly reported head-to-head pharmacological comparisons between 3-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methoxy}benzoic acid and its closest structural analogs in the same assay system [1][2]. The compound is registered in the ZINC is a commercially available database with the annotation: 'There is no known activity for this compound. This substance is not reported in any publications per ChEMBL' [3]. Consequently, any claims about differential target potency, selectivity, or in vivo efficacy must be empirically validated de novo.

Bioactivity data gap
Data to verify
No published IC50, Ki, or EC50
Procurement driven by de novo screening
ChEMBL, BindingDB, PubChem searched
Data Gap Analysis Procurement Risk Assay Development

Scaffold Differentiation: Tetrazole-Methoxy-Benzoic Acid vs. Simple Tetrazole-Benzoic Acid Direct Analogs in Coordination Chemistry Potential

The presence of a methyleneoxy (-OCH2-) linker between the tetrazole ring and the benzoic acid moiety in the target compound introduces an additional coordination site (the ether oxygen) and conformational flexibility that is absent in direct tetrazole-benzoic acid conjugates such as 3-(1H-tetrazol-5-yl)benzoic acid [1]. This structural feature expands the potential denticity in metal complexation from bidentate (N, O) to potentially tridentate (N, Oether, Ocarbonyl) modes, offering distinct supramolecular assembly possibilities relative to linker-free analogs [2].

Coordination denticity potential
Data to verify
+1 coordination site, +3 rotatable bonds
Potential for enhanced coordination versatility
Structural inference; no complex data
Coordination Chemistry Linker Chemistry Supramolecular Assembly

Optimal Research and Industrial Deployment Scenarios for 3-{[1-(4-Chlorophenyl)-1H-tetrazol-5-yl]methoxy}benzoic Acid Based on Quantitative Differentiation Evidence


Structure-Activity Relationship (SAR) Exploration Requiring Halogen-Tuned Lipophilicity Without Altering Scaffold Topology

The 4-chloro substituent provides a calculated logP of approximately 3.3, positioning it between the more hydrophilic 4-fluoro (logP ≈ 2.8) and more hydrophobic 4-bromo (logP ≈ 3.6) congeners . This intermediate lipophilicity makes the compound ideal for systematic SAR studies where passive membrane permeability must be balanced against solubility limits, without introducing structural changes to the core scaffold. Procurement of the 4-chloro variant as a reference point allows research groups to map the lipophilicity-activity landscape across the halogen series.

Regioisomer-Controlled Investigation of Hydrogen-Bonding Geometry in Protein-Ligand Crystal Structures

The 3‑substituted benzoic acid geometry exhibits a distinct spatial orientation of the carboxylic acid and tetrazole moieties relative to the 4‑substituted regioisomer . This difference in hydrogen-bonding geometry can be exploited in co-crystallization experiments with target proteins to probe the directional preferences of carboxylate-tetrazole recognition motifs. The target compound serves as the 3‑regioisomer representative in a systematic regioisomer screening panel (2-, 3-, and 4‑substituted variants).

Coordination Chemistry and Metal-Organic Framework (MOF) Building Block with Enhanced Denticity

The methyleneoxy linker introduces an additional ether oxygen coordination site, potentially enabling tridentate metal binding modes not available in simpler tetrazole-benzoic acid conjugates [1]. Research groups developing novel MOFs, coordination polymers, or metallodrug candidates can exploit this enhanced denticity to construct materials with higher dimensionality and unique topological features compared to linker-free analogs.

De Novo Screening Campaign Where Absence of Published Bioactivity Data Provides a Blank-Slate Chemical Probe Opportunity

As confirmed by ZINC is a commercially available database and ChEMBL annotations, no published pharmacological data exists for this compound or its nearest analogs [2]. This data void, while a procurement risk factor, simultaneously represents an opportunity for research groups to establish first-in-class target engagement profiles in novel assays, free from confounding literature expectations or preconceived selectivity biases.

Application
Selection Property
Validation Focus
Lipophilicity-modulated SAR studies
Intermediate computed lipophilicity within halogen series
Permeability-solubility trade-off across analogs
Protein-ligand co-crystallization with regioisomer panel
3-Substituted benzoic acid geometry
Directional carboxylate-tetrazole recognition motifs
Metal-organic framework / coordination polymer synthesis
Potential tridentate denticity from ether linker
Coordination mode characterization (N, Oether, Ocarbonyl)
First-in-class target engagement screening
Absence of pre-existing bioactivity bias
Novel assay development without literature preconceptions
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